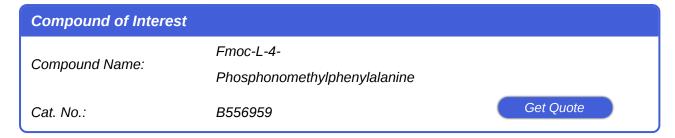


Comparative Guide to the Structural Analysis of Peptides with Fmoc-L-4Phosphonomethylphenylalanine

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This guide provides a comprehensive comparison of Fmoc-L-4-

Phosphonomethylphenylalanine (Pmp), a non-hydrolyzable phosphotyrosine (pTyr) mimetic, with other common pTyr analogs. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the study of signal transduction pathways. The inclusion of detailed experimental protocols and comparative data aims to facilitate the strategic selection and application of these building blocks in peptide synthesis and structural analysis.

Introduction to Fmoc-L-4Phosphonomethylphenylalanine (Pmp)

Fmoc-L-4-Phosphonomethylphenylalanine is a crucial amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in drug development.[1] It serves as a stable mimic of the naturally occurring post-translational modification, phosphotyrosine. Tyrosine phosphorylation is a key regulatory mechanism in many cellular processes, and its dysregulation is implicated in diseases like cancer.[2] However, peptides containing natural phosphotyrosine are susceptible to rapid dephosphorylation by protein tyrosine phosphatases (PTPs). Pmp's phosphonate group is resistant to this enzymatic cleavage, making it an invaluable tool for developing peptide-based inhibitors of PTPs or modulators of protein-protein interactions involving SH2 domains.[3][4]



Performance Comparison with Alternative pTyr Mimetics

The choice of a pTyr mimetic significantly impacts the biological activity and physicochemical properties of a peptide. Pmp is often compared with other analogs, such as the more potent phosphonodifluoromethyl phenylalanine (F2Pmp) and non-phosphorus mimetics. F2Pmp, for instance, exhibits a vastly increased inhibitory potency against phosphatases like PTP1B.[3] This enhancement is attributed to the electronic effects of the fluorine atoms, which lower the phosphonate pKa2 and may introduce favorable hydrogen bonding interactions within the enzyme's active site.[3]

Quantitative Comparison of pTyr Mimetics

The following table summarizes the inhibitory potency of various pTyr mimetics incorporated into peptides targeting different enzymes and protein domains.



Mimetic	Target	Peptide Sequence	Assay	IC50 / Ki Value	Reference
Pmp	PTP1B	Ac-D-A-D-E- X-L-NH2	PTP1B Dephosphoryl ation	IC50 = 100 μΜ	[4]
F2Pmp	PTP1B	Not Specified	PTP1B Inhibition	~1000-fold more potent than Pmp	[3]
OMT	PTP1B	Ac-D-A-D-E- X-L-NH2	PTP1B Dephosphoryl ation	IC50 = 100 μΜ	[4]
FOMT	PTP1B	Ac-D-A-D-E- X-L-NH2	PTP1B Dephosphoryl ation	IC50 = 10 μM	[4]
OMT	p85 SH2 Domain	Ac-D-X-V-P- M-L-NH2	Competition Binding	IC50 = 14 μM	[4]
FOMT	p85 SH2 Domain	Ac-D-X-V-P- M-L-NH2	Competition Binding	IC50 = 18 μM	[4]
pcF	STAT5 SH2 Domain	5-CF-G-X-L- S-L-P-P-W- NH2	Binding Affinity	20-fold reduced affinity vs. pTyr	[5]

Abbreviations: Pmp (L-4-Phosphonomethylphenylalanine), F2Pmp (Phosphonodifluoromethyl phenylalanine), OMT (L-O-(2-malonyl)tyrosine), FOMT (4'-O-[2-(2-fluoromalonyl)]-L-tyrosine), pcF (4-phosphonocarbonyl phenylalanine).

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-4-Phosphonomethylphenylalanine via SPPS



This protocol details the manual incorporation of Fmoc-Pmp into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

Materials:

- Rink Amide resin (or other suitable solid support)
- Fmoc-protected amino acids, including Fmoc-L-4-Phosphonomethylphenylalanine
- Coupling reagents: HATU (or HBTU/HCTU)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5)[8]
- Cold diethyl ether

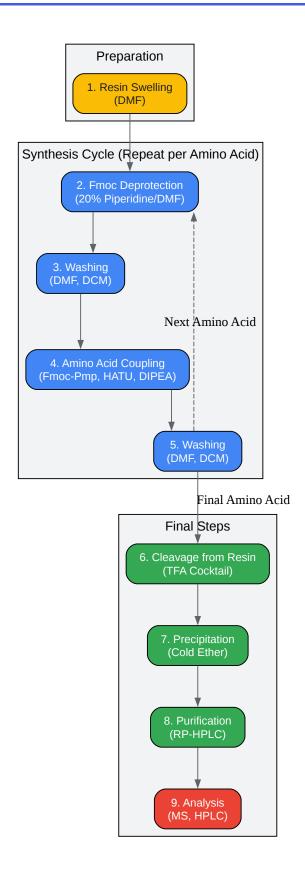
Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes with gentle agitation.[8]
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, add a fresh solution, and agitate for another 15 minutes.[9]
- Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[8]
- Amino Acid Coupling (for Fmoc-Pmp):
 - In a separate vial, dissolve Fmoc-L-4-Phosphonomethylphenylalanine (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[8]



- Add DIPEA (6 equivalents) to the solution to activate the amino acid.[9]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended.
- Monitor reaction completion with a Kaiser test; a negative test (yellow beads) indicates complete coupling.[8]
- Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.[8]
- Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
- Purification: Centrifuge to pellet the peptide and wash it with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
- Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.[10]





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Pmp.



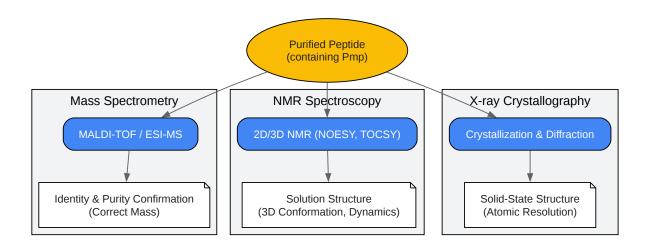
Protocol 2: General Workflow for Structural Analysis

Once synthesized and purified, peptides containing Pmp can be subjected to various analytical techniques to determine their structure.

- Mass Spectrometry (MS): This is the first step to confirm the successful synthesis and incorporation of the Pmp residue.
 - Method: Techniques like MALDI-TOF or ESI-TOF are used for peptide mass fingerprinting (PMF).[11] The peptide is ionized, and its mass-to-charge (m/z) ratio is measured with high accuracy.[12]
 - Outcome: The measured molecular weight should match the theoretical calculated mass
 of the peptide containing the Pmp residue, confirming its identity.[11] Tandem MS (MS/MS)
 can further be used to sequence the peptide and pinpoint the exact location of the
 modification.[13]
- NMR Spectroscopy: Nuclear Magnetic Resonance provides high-resolution structural information of the peptide in solution, which is close to its natural environment.[14][15]
 - Method: A series of 2D or 3D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.[16] For peptides, isotopic labeling is often unnecessary for 2D homonuclear experiments.[17]
 - Outcome: NMR data allows for the assignment of proton resonances and the determination of through-space proximities (via NOEs), which are used to calculate the peptide's 3D structure and conformation.[16][17] ³¹P NMR can also be used to specifically probe the environment of the phosphonate group.[18]
- X-ray Crystallography: This technique provides a static, high-resolution atomic model of the peptide in its solid, crystalline state.[19]
 - Method: The purified peptide must first be crystallized. This can be a major bottleneck.[19]
 The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is modeled.[19][20]



 Outcome: An atomic-resolution 3D structure that can reveal detailed intermolecular interactions, such as how the Pmp residue engages with a target protein's binding pocket.
 [21]



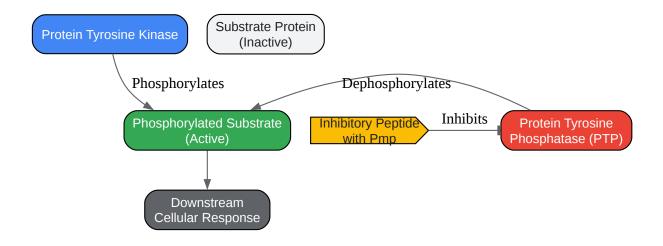
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Caption: High-level workflow for the structural analysis of a synthesized peptide.

Application in Signaling Pathways

Peptides incorporating Pmp are designed to interact with components of cellular signaling pathways, often by acting as competitive inhibitors. For example, in pathways regulated by kinases and phosphatases, a Pmp-containing peptide can bind to the active site of a protein tyrosine phosphatase (PTP), preventing it from dephosphorylating its natural substrate. This inhibition can stabilize a signaling cascade, making these peptides valuable tools for studying pathway function and as potential therapeutic agents.





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Caption: Role of a Pmp-peptide as a PTP inhibitor in a signaling pathway.

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